molecular formula C18H26BrNO4 B13095291 Ethyl 2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate

Ethyl 2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B13095291
M. Wt: 400.3 g/mol
InChI Key: RBYCRSFQTRAFHR-UHFFFAOYSA-N
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Description

Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amine, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is reacted with a suitable halogenating agent to introduce the bromine atom.

    Coupling with Pentanoic Acid Derivative: The bromophenyl intermediate is then coupled with a pentanoic acid derivative under conditions that favor ester formation.

    Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: Various oxidized or reduced derivatives.

Scientific Research Applications

Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tert-butoxycarbonyl-protected amine can be deprotected to reveal an active amine group that interacts with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl2-(4-chlorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
  • Ethyl2-(4-fluorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
  • Ethyl2-(4-methylphenyl)-5-((tert-butoxycarbonyl)amino)pentanoate

Uniqueness

Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature can influence the compound’s reactivity and its interactions in biological systems.

Properties

Molecular Formula

C18H26BrNO4

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C18H26BrNO4/c1-5-23-16(21)15(13-8-10-14(19)11-9-13)7-6-12-20-17(22)24-18(2,3)4/h8-11,15H,5-7,12H2,1-4H3,(H,20,22)

InChI Key

RBYCRSFQTRAFHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br

Origin of Product

United States

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